

# Validating the Kinase Selectivity of GSK2982772: A Comparative Guide

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## Compound of Interest

Compound Name: GSK2982772

Cat. No.: B607817

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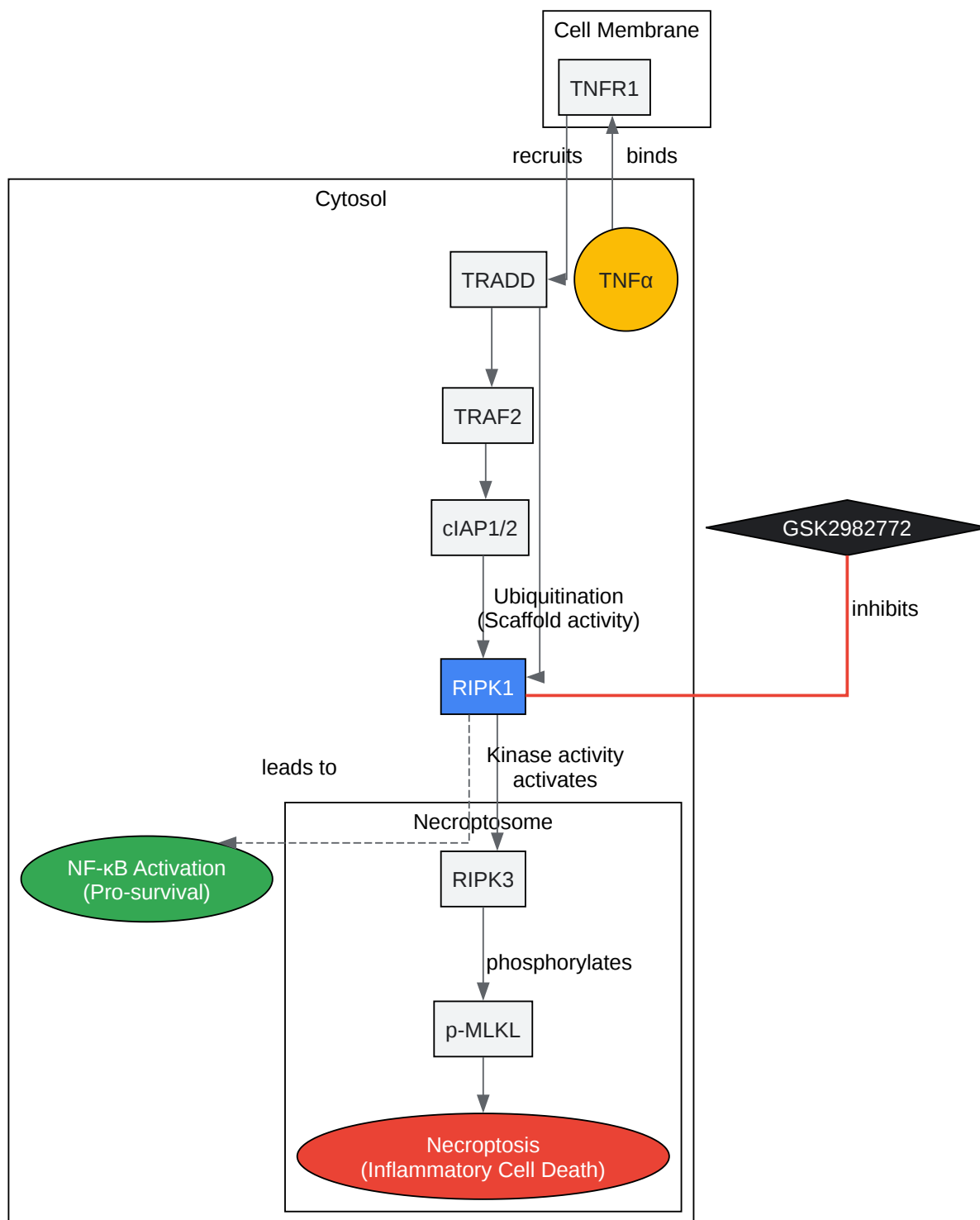
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of **GSK2982772**, a first-in-class, oral, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).<sup>[1][2][3][4]</sup> **GSK2982772** is under investigation as a potential treatment for inflammatory conditions such as Crohn's disease, psoriasis, and rheumatoid arthritis.<sup>[5]</sup> Its mechanism of action involves binding to an allosteric pocket on the RIPK1 kinase domain, thereby inhibiting RIPK1-mediated necroptosis and cytokine production.<sup>[4][6]</sup> This analysis compares its performance against other kinase inhibitors, supported by experimental data and detailed methodologies.

## Mechanism of Action and Signaling Context

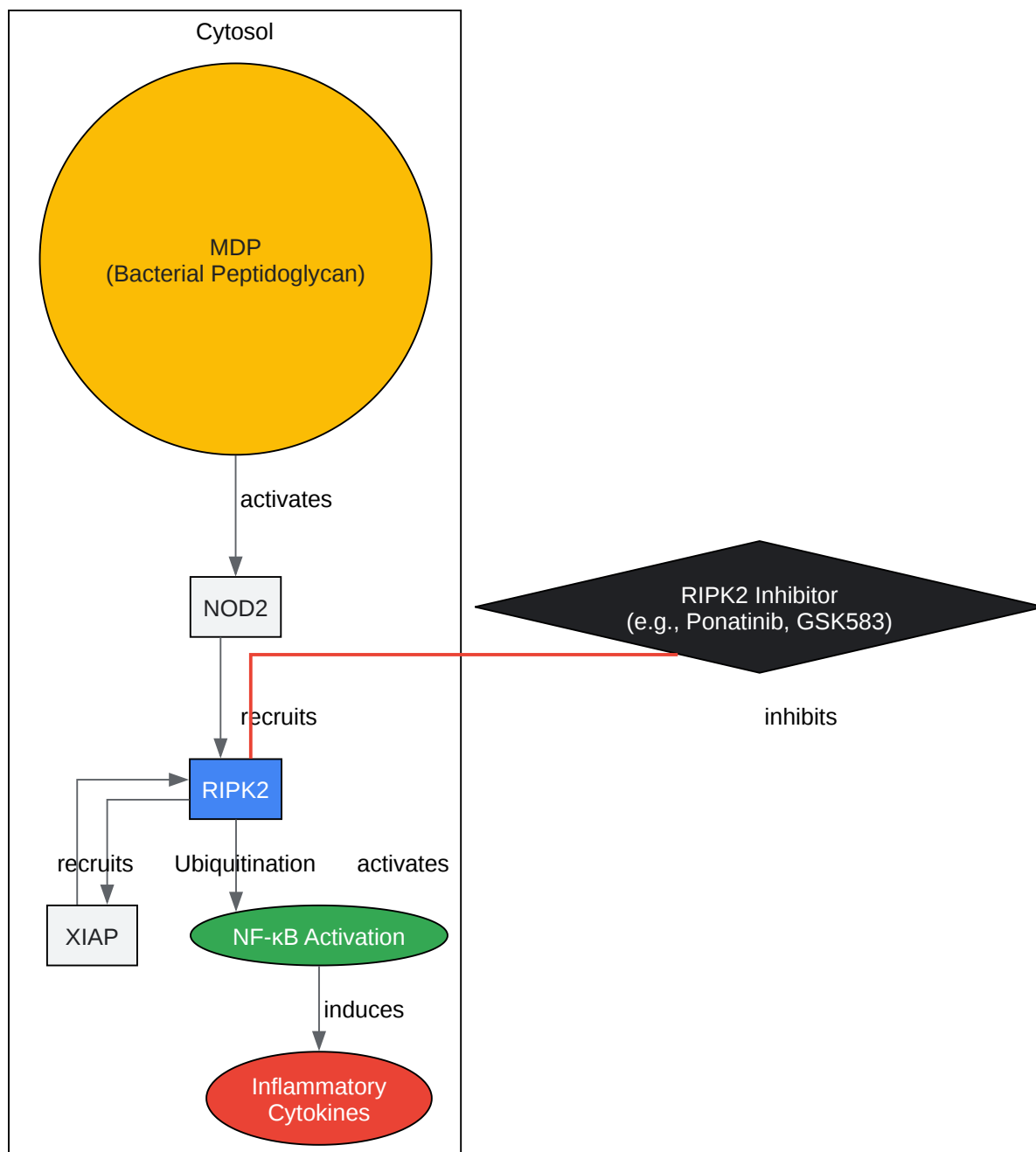
**GSK2982772** is an ATP-competitive inhibitor that specifically targets RIPK1, a critical upstream kinase in the innate immune response.<sup>[2][7]</sup> RIPK1 acts as a key signaling node downstream of death receptors like TNFR1. Its kinase activity is essential for driving inflammatory cell death (necroptosis), while its scaffolding function can facilitate NF-κB signaling.<sup>[2][4]</sup> By selectively inhibiting the kinase function of RIPK1, **GSK2982772** aims to block the pro-inflammatory necroptosis pathway.

To understand the specificity of **GSK2982772**, it is useful to contrast the RIPK1 pathway with that of a related kinase, RIPK2, which mediates inflammatory signaling from the bacterial sensors NOD1 and NOD2.



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**Caption:** Simplified RIPK1 signaling pathway.



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**Caption:** Contrasting NOD2-RIPK2 signaling pathway.

## Kinase Selectivity Profile of GSK2982772

**GSK2982772** exhibits an exceptionally specific kinase inhibition profile. Its unique allosteric binding mode, targeting a lipophilic pocket behind the ATP-binding site, contributes to its high degree of selectivity.<sup>[2][8]</sup> This "Type III" binding results in minimal off-target activity.

Published data from a large-scale kinase panel screen demonstrates the mono-selectivity of **GSK2982772**. When tested at a concentration of 10  $\mu$ M against 339 different kinases, **GSK2982772** showed no significant inhibition (<50%) of any kinase other than RIPK1, indicating a selectivity of over 1,000-fold for its primary target.<sup>[2][7]</sup>

### Table 1: Comparative Kinase Inhibitor Potency

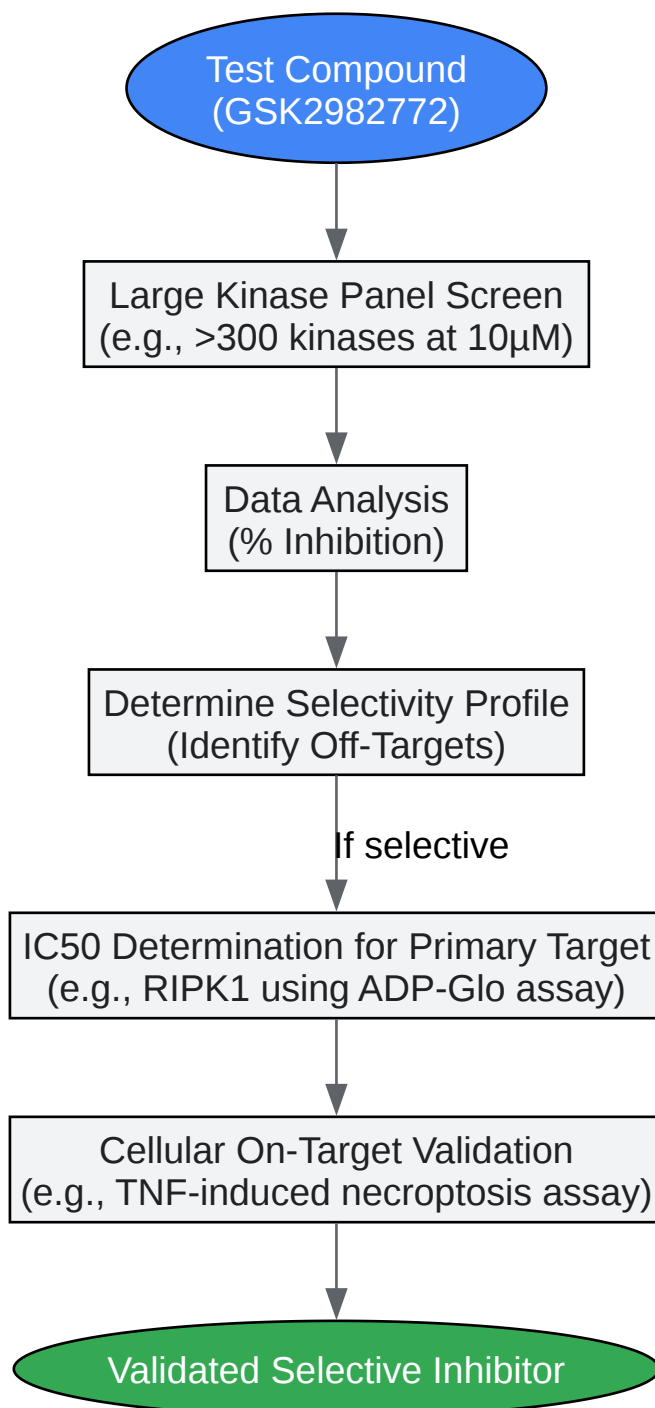
The following table summarizes the inhibitory potency of **GSK2982772** against human RIPK1 and compares it with other inhibitors targeting RIPK1 or the related kinase, RIPK2.

Compound	Primary Target	Inhibitor Type	Potency (IC50 / KD)	Key Characteristics
GSK2982772	RIPK1	Type III (Allosteric)	16 nM (IC50)[7]	First-in-class, orally active, exquisite selectivity.[2][3]
Necrostatin-1s (Nec-1s)	RIPK1	Type III (Allosteric)	~200-500 nM (IC50)	Tool compound; moderate potency and poor pharmacokinetic properties.[2][9]
Ponatinib	Multi-kinase (including RIPK2)	Type II	6.7 nM (IC50 vs RIPK2)[10]	FDA-approved drug; potent but promiscuous kinase inhibitor. [10][11]
Regorafenib	Multi-kinase (including RIPK2)	Type II	41 nM (IC50 vs RIPK2)[10]	FDA-approved drug with activity against RIPK2. [10][12]
GSK583	RIPK2	Type I	8.0 nM (IC50 vs TNFα)[13]	Selective, ATP-competitive RIPK2 inhibitor. [11][13]
WEHI-345	RIPK2	Type I	46 nM (KD)[13]	Selective RIPK2 inhibitor with in vivo activity.[11][12][13]

Note: IC50 values represent the concentration of an inhibitor required to reduce kinase activity by 50%. KD (dissociation constant) is a measure of binding affinity.

## Experimental Protocols and Workflows

Validating the kinase selectivity of a compound like **GSK2982772** involves a multi-step process, starting with broad screening and moving to specific cellular assays.



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